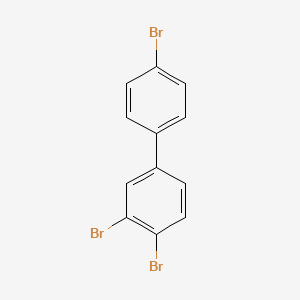

3,4,4'-Tribromobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQYWRHKDIPDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216951 | |

| Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-35-8 | |

| Record name | 3,4,4'-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AF81A270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Congener Specific Preparations for Research Applications

Advanced Laboratory Synthesis of Defined Polybrominated Biphenyl (B1667301) Isomers

The laboratory synthesis of defined PBB isomers requires precise control over reaction conditions to achieve the desired substitution pattern. Over the years, several advanced synthetic methods have been developed and refined for this purpose. These methods are crucial because the 209 possible PBB congeners exhibit a wide range of physical, chemical, and toxicological properties depending on the number and position of bromine atoms. iarc.fr

Early methods often resulted in mixtures of isomers that were difficult to separate. However, modern organic synthesis techniques allow for the preparation of individual PBB congeners with a high degree of purity. iarc.fr These methods are often categorized as either direct bromination of a biphenyl core or the coupling of two functionalized benzene (B151609) rings.

One of the significant challenges in synthesizing specific PBB congeners is directing the bromine atoms to the desired positions on the biphenyl structure. The reactivity of the biphenyl rings and the directing effects of existing substituents must be carefully considered. For instance, the synthesis of laterally-substituted PBB congeners containing two para bromines has been a focus of research to investigate their biological activity.

Key synthetic approaches for generating specific PBB isomers include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. It involves the reaction of an arylboronic acid with an aryl halide. For PBB synthesis, this could involve coupling a brominated phenylboronic acid with a brominated aryl halide, offering high selectivity and good yields under relatively mild conditions.

Ullmann Coupling: This classic reaction uses copper to promote the coupling of two aryl halides. While it often requires harsh reaction conditions, it remains a viable method for synthesizing symmetrical and some unsymmetrical biphenyls, including PBBs.

Diazotization-Coupling Reactions: This involves the conversion of an aromatic amine to a diazonium salt, which can then be coupled with another aromatic ring. This method allows for the introduction of bromine atoms at specific locations by starting with appropriately substituted anilines.

The selection of the synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the required purity of the final product.

Targeted Synthesis Routes for 3,4,4'-Tribromobiphenyl and Related Tribromobiphenyls for Research Purposes

The synthesis of this compound for research applications necessitates a strategy that ensures the correct placement of the three bromine atoms. One plausible and effective approach is the Suzuki-Miyaura coupling reaction. This method provides a high degree of control over the final structure.

A potential synthetic pathway for this compound via Suzuki-Miyaura coupling could involve the reaction between 3,4-dibromophenylboronic acid and 4-bromoiodobenzene in the presence of a palladium catalyst and a base. The choice of a more reactive halogen, such as iodine, on one of the coupling partners can facilitate the reaction.

Table 1: Illustrative Suzuki-Miyaura Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3,4-Dibromophenylboronic acid | 4-Bromoiodobenzene | Palladium(0) complex | Sodium Carbonate | This compound |

Another established method for synthesizing specific PBB congeners is the Ullmann reaction. For this compound, this could involve the copper-catalyzed coupling of 3,4-dibromoiodobenzene with 4-bromoiodobenzene. However, controlling the cross-coupling to favor the desired unsymmetrical product over symmetrical byproducts can be a challenge and may require careful optimization of reaction conditions and stoichiometry.

The synthesis of related tribromobiphenyls for research often follows similar strategies, with the specific starting materials chosen to yield the desired isomer. For example, the synthesis of 2,4,4'-tribromobiphenyl would require different starting materials, such as 2,4-dibromophenylboronic acid and 4-bromoiodobenzene. The ability to synthesize a range of tribromobiphenyl isomers is crucial for comparative studies on their environmental fate and toxicity.

Methodologies for Ensuring Purity and Isomeric Specificity in Synthetic PBB Congeners

Ensuring the purity and isomeric specificity of synthesized PBB congeners like this compound is paramount for their use in research. Following the synthesis, a rigorous purification and characterization process is essential.

Purification Techniques:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude synthetic product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired PBB congener crystallizes out, leaving impurities in the mother liquor. This process may need to be repeated multiple times to achieve high purity. nih.gov

Adsorption Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, such as alumina (B75360) or silica (B1680970) gel. nih.gov The crude PBB mixture is passed through a column packed with the adsorbent, and different congeners are eluted at different rates using an appropriate solvent system, allowing for their separation.

Reversed-Phase Chromatography: In this method, a non-polar stationary phase is used with a more polar mobile phase. It has been demonstrated to be effective for separating structurally similar brominated biphenyl congeners that are difficult to separate by other chromatographic methods. nih.gov For instance, reversed-phase Lipidex-5000 chromatography has been successfully applied for the purification of PBB congeners. nih.gov

Analytical Methods for Purity and Isomer Confirmation:

Gas Chromatography (GC): GC is a primary tool for assessing the purity of PBB samples. When coupled with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), it can separate different PBB congeners and provide quantitative information about their relative abundance. inchem.org High-resolution capillary GC columns are preferred for separating individual isomers. inchem.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound and to help identify its structure. The fragmentation pattern of the PBB congener in the mass spectrometer can provide valuable information about the bromine substitution pattern. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized PBB isomer. The chemical shifts and coupling constants of the protons and carbon atoms in the molecule provide definitive information about the positions of the bromine substituents on the biphenyl rings.

The combination of these purification and analytical techniques is crucial to ensure that the PBB congeners used in research are of the highest possible purity and are the correct, specified isomer, which is fundamental for the reliability of subsequent scientific studies.

Environmental Occurrence and Distribution Dynamics of 3,4,4 Tribromobiphenyl

Atmospheric Occurrence and Long-Range Transport Phenomena

Polybrominated biphenyls are known to exist in the atmosphere primarily in the particulate phase. This association with airborne particles means they can be removed from the atmosphere through wet and dry deposition and are not expected to travel long distances. cdc.gov However, the potential for long-range atmospheric transport of PBBs still exists. scispace.com While specific data on the atmospheric concentration of 3,4,4'-Tribromobiphenyl is limited, PBBs have been detected in air samples, including at hazardous waste sites. cdc.gov The partitioning behavior of these compounds, including their movement between air, water, soil, and living organisms, is a key area of environmental study. who.int The evaluation of persistent organic pollutants (POPs) often includes their potential for atmospheric long-distance transport. sgpstandard.cz

Distribution and Partitioning in Aquatic Ecosystems

The distribution of this compound in aquatic environments is a significant concern due to the compound's toxicity to aquatic life. nih.gov

PBBs have been identified in both surface water and groundwater. cdc.gov For instance, at 1,647 NPL hazardous waste sites, PBBs were found in 2 surface water and 5 groundwater samples. cdc.gov Contamination of surface water can occur through runoff from manufacturing plants that produced PBBs. cdc.gov Landfills where PBB production wastes were disposed of are another source of groundwater contamination. cdc.gov For example, groundwater from a landfill in St. Louis, Michigan showed PBB concentrations of 0.1–0.2 ppb, while water from a nearby drainage ditch had much higher levels, ranging from 0.35 to 1.2 ppm. cdc.gov Test wells within a PBB landfill site in Michigan had concentrations ranging from 0.4 to 26.0 μg/L, whereas wells outside the landfill had concentrations from <0.1 to 4.4 μg/L. cdc.gov

Due to their chemical properties, PBBs are expected to strongly adsorb to suspended solids and sediment in water. cdc.gov This leads to their accumulation in sediments, which can act as a long-term reservoir of these contaminants. inchem.org PBBs have been identified in sediment samples from hazardous waste sites. cdc.gov The exchange of these compounds between sediment and the overlying water column is a critical process governing their bioavailability and persistence in aquatic systems. The dynamics of this exchange are influenced by various physical, chemical, and biological factors.

Presence and Sorption Characteristics in Terrestrial Soil Matrices

Former manufacturing sites and areas affected by accidental contamination are significant sources of PBBs in soil. cdc.gov For example, soil at the bagging and loading areas of the Michigan Chemical Corporation plant contained PBBs at concentrations of 3,500 and 2,500 mg/kg, respectively. cdc.gov The strong tendency of PBBs to adsorb to soil particles limits their mobility in the terrestrial environment. cdc.gov This sorption behavior is a key factor in their persistence in soil. sgpstandard.cz

Bioaccumulation and Trophic Transfer within Environmental Food Webs

A significant environmental concern with PBBs like this compound is their ability to bioaccumulate in organisms and move up the food chain. ontosight.aisfu.ca

PBBs can be transported from water to aquatic organisms, where they can bioconcentrate to significant levels. cdc.gov Due to their lipophilic (fat-loving) nature, PBBs tend to accumulate in the fatty tissues of organisms. nih.govnih.gov The rate of metabolism and elimination of PBBs can depend on the specific congener, with those having lower bromine content being more readily transformed and excreted. nih.govnih.gov

The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water, is a key measure of bioaccumulation. service.gov.uk Experimentally determined BCFs for PBBs in fish have shown wide variation. cdc.gov For instance, the BCF for a hexabromobiphenyl mixture in fathead minnows was 18,100 after a 32-day exposure. cdc.gov In another study, the estimated BCF in the fillet of fathead minnows was greater than 10,000. cdc.gov

Lipid weight-based BCF values for different PBB congeners in guppies have also been reported, showing a tendency for BCFs to increase with the degree of bromination up to a certain point. cdc.gov For example, the lipid weight-based BCF for 4,4'-dibromobiphenyl (B48405) was 269,000, while for 2,2',5,5'-tetrabromobiphenyl (B1214240) it was 1,440,000. cdc.gov

Table 1: Bioconcentration Factors (BCFs) of Selected Polybrominated Biphenyls in Aquatic Organisms

| Species | PBB Congener/Mixture | Exposure Duration | BCF | Lipid Weight-Based BCF | Source |

| Fathead Minnow | Hexabromobiphenyl mixture | 32 days | 18,100 | - | cdc.gov |

| Fathead Minnow | Unspecified | - | >10,000 (fillet) | - | cdc.gov |

| Guppy | 4,4'-Dibromobiphenyl | - | - | 269,000 | cdc.gov |

| Guppy | 2,4,6-Tribromobiphenyl | - | - | 115,000 | cdc.gov |

| Guppy | 2,2',5,5'-Tetrabromobiphenyl | - | - | 1,440,000 | cdc.gov |

| Guppy | 2,2',4,4',6,6'-Hexabromobiphenyl | - | - | 708,000 | cdc.gov |

Environmental Fate and Transformation Pathways of 3,4,4 Tribromobiphenyl

Photolytic Degradation Mechanisms in Environmental Media

Photolysis, or degradation by light, represents a significant abiotic pathway for the transformation of 3,4,4'-tribromobiphenyl in the environment. This process primarily involves the breaking of carbon-bromine bonds, leading to less brominated and potentially more or less toxic compounds.

Investigating Reductive Debromination Processes via Photolysis

The primary mechanism of photolytic degradation for PBBs, including this compound, is reductive debromination. cdc.gov This process involves the absorption of light energy, leading to the cleavage of a carbon-bromine bond and the subsequent replacement of the bromine atom with a hydrogen atom, typically sourced from a proton-donating solvent or medium. cdc.gov Studies on various PBB congeners have shown that photolysis results in the formation of lower brominated biphenyls. cdc.gov For instance, the irradiation of hexabromobiphenyls in methanol (B129727) has been observed to produce pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While reductive debromination is a key pathway, the specific products can vary depending on the starting congener and the environmental conditions. cdc.gov

It has been suggested that for some complex PBB mixtures, reductive debromination of ortho-substituted bromines may not be the main photolytic degradation route. cdc.gov In aqueous solutions, an alternative pathway involving photohydroxylation to form phenolic compounds has been proposed, although studies on some PBBs in acetonitrile-water solutions indicated that debromination remained the major reaction without evidence of hydroxylated products. cdc.gov

Kinetics and Influencing Factors of Photodegradation in Various Solvents and Aqueous Phases

The rate of photolytic degradation of this compound is influenced by several factors, including the type of solvent, the presence of sensitizers or quenchers, and the wavelength of light. The kinetics of photodegradation often follow pseudo-first-order kinetics. nih.gov

The nature of the solvent plays a crucial role. In proton-donating solvents like methanol, the reductive debromination process is facilitated. cdc.gov The rate of photodegradation has been observed to vary significantly in different organic solvents such as acetone, toluene, and n-hexane. nih.gov The presence of substances like humic and fulvic acids in natural waters can also influence photodegradation rates by acting as photosensitizers or by providing hydrogen donors. nih.gov

The wavelength of light is another critical factor, with shorter wavelengths generally leading to faster degradation. nih.gov The initial concentration of the PBB can also affect the degradation rate, with higher concentrations sometimes leading to a decrease in the apparent rate due to light screening effects. nih.gov

Biodegradation and Biotransformation Research in Environmental Compartments

Microbial activity in soil and sediment is another key factor in the environmental fate of this compound. Both aerobic and anaerobic microorganisms can contribute to its transformation, although the pathways and end products differ significantly.

Microbial Degradation Studies in Contaminated Soils and Sediments

Studies have shown that higher brominated PBBs are generally resistant to aerobic biodegradation in water and sediment. cdc.gov However, anaerobic microorganisms found in river sediments have demonstrated the ability to biodegrade these compounds, including those found in commercial PBB mixtures. cdc.gov This anaerobic degradation primarily involves debromination at the meta and para positions, with no observed removal of ortho-substituted bromines. cdc.gov

The efficiency of microbial degradation can be influenced by the level of contamination. High concentrations of PBBs and other co-contaminants may inhibit the microbial activity responsible for their degradation. cdc.gov In some contaminated soils, significant degradation of major PBB components has been observed over several years, leading to the formation of less brominated biphenyls. cdc.gov

Characterization of Anaerobic Biotransformation Pathways

Anaerobic biotransformation of PBBs is characterized by reductive debromination. This process is the reverse of what is typically observed in photolytic degradation, with microorganisms preferentially removing bromine atoms from the meta and para positions of the biphenyl (B1667301) structure. nih.gov This selectivity suggests a specific enzymatic mechanism is involved. nih.gov

Research on anaerobic dechlorination of polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, has identified specific microorganisms and enrichment cultures capable of para-dechlorination. nih.gov These studies suggest that similar processes could occur for PBBs, where specific microbial populations are responsible for the debromination of particular congeners. The process can be initiated by certain congeners that act as primers for the dehalogenation of others. nih.gov Complete dehalogenation of some brominated compounds to their non-halogenated parent compound has been observed under both methanogenic and sulfate-reducing conditions in anoxic sediments. nih.gov

Identification of Aerobic Biotransformation Products and Pathways

Under aerobic conditions, the primary biotransformation pathway for some PBBs involves oxidation. acs.org This process is often mediated by monooxygenase enzymes, which can lead to the formation of hydroxylated metabolites. acs.org For example, the metabolism of 4-bromobiphenyl (B57062) in pigs yielded 4'-bromo-4-biphenylol as a major metabolite. cdc.gov

The aerobic degradation of some chlorinated biphenyls, which serve as analogs for PBBs, has been shown to proceed via the biphenyl (bph) pathway. nih.gov This pathway involves a series of enzymatic reactions that ultimately lead to the cleavage of the biphenyl rings. nih.gov The presence of bphA genes, which code for the initial dioxygenase enzyme in this pathway, can be an indicator of a microorganism's potential to degrade these compounds. nih.gov The formation of brominated benzoic acids can be an intermediate step in the aerobic degradation of PBBs. While some lower brominated benzoates can be mineralized, higher brominated ones may be more persistent. cdc.gov

Enzyme-Mediated Transformations in Environmental Microorganisms

The transformation of this compound in the environment is significantly influenced by the metabolic activities of microorganisms. Under anaerobic conditions, particularly in sediments, microbial communities have been shown to mediate the reductive debromination of polybrominated biphenyls (PBBs) nih.govoup.com. This process involves the removal of bromine atoms and their replacement with hydrogen, leading to the formation of lesser-brominated biphenyls.

Research has demonstrated that the debromination of PBBs preferentially occurs at the meta and para positions of the biphenyl structure nih.gov. Given that this compound possesses bromine atoms at two para positions (4 and 4') and one meta position (3), it is a likely substrate for this transformation pathway. The enzymatic removal of these bromines would result in the formation of dibromo- and monobromobiphenyls, and ultimately biphenyl. Studies on similarly structured polychlorinated biphenyls (PCBs) have identified that microorganisms in contaminated sediments can carry out these dehalogenation steps nih.gov.

While the broader mechanism of reductive debromination of PBBs by anaerobic microbial consortia is established, the specific enzymes and microbial species responsible for the transformation of this compound are not yet fully characterized. However, studies on other halogenated compounds provide insights into the potential enzymatic systems involved. For instance, various dehalogenating bacteria, such as Dehalococcoides species, are known to play a role in the reductive dehalogenation of a range of halogenated pollutants berkeley.edunih.gov. These bacteria utilize dehalogenases, which are enzymes that catalyze the removal of halogen atoms from organic compounds.

The process of microbial reductive dehalogenation is a critical detoxification pathway, as the resulting lesser-halogenated biphenyls can be less toxic and more amenable to further degradation.

Volatilization Rates and Air-Surface Exchange Fluxes from Water and Soil

The movement of this compound between environmental compartments such as water, soil, and air is largely dictated by its physical and chemical properties. Polybrominated biphenyls, as a class of compounds, are characterized by very low vapor pressure and low water solubility wikiwand.comwikipedia.orgcdc.gov. These properties suggest that this compound has a low tendency to volatilize from water surfaces or soil into the atmosphere.

The air-surface exchange flux, which describes the rate of transfer of a chemical between the atmosphere and a surface like water or soil, is influenced by factors such as wind speed, temperature, and the chemical's concentration gradient between the two media. For compounds with low volatility and strong sorptivity like PBBs, the flux from water and soil to air is generally expected to be minimal cdc.gov. The strong adsorption of these compounds to particulate matter in the water column and organic matter in soil further limits their availability for volatilization cdc.govcdc.gov.

The table below presents available physical-chemical property data for related PBB compounds, which helps in understanding the likely behavior of this compound.

Physicochemical Properties of Selected Polybrominated Biphenyls

| Compound | Vapor Pressure (mmHg) | Water Solubility (µg/L) | Log K_ow | Henry's Law Constant (atm·m³/mol) |

|---|---|---|---|---|

| This compound | No data available | No data available | No data available | No data available |

| 4,4'-Dibromobiphenyl (B48405) | 2.46 x 10⁻⁵ | No data available | No data available | No data available |

| Hexabromobiphenyl (FireMaster BP-6) | 5.2 x 10⁻⁸ at 25°C | 11 | 6.39 | 3.9 x 10⁻⁶ |

This table is interactive. Click on the headers to sort the data.

Sorption-Desorption Hysteresis and Binding to Organic Carbon in Soil and Sediment

The fate of this compound in soil and aquatic environments is overwhelmingly controlled by its strong tendency to adsorb to solid particles, particularly the organic carbon fraction of soil and sediment cdc.govcdc.gov. This high sorption potential significantly reduces its mobility and bioavailability in the environment. The extent of sorption is commonly quantified by the organic carbon-normalized partition coefficient (Koc).

While a specific Koc value for this compound is not documented in the reviewed literature, the log Koc for the commercial hexabromobiphenyl mixture, FireMaster BP-6, has been estimated to be in the range of 3.33 to 3.87 cdc.gov. Given the hydrophobic nature of this compound, a similarly high Koc value is expected, indicating strong binding to organic matter. The primary mechanism for this strong sorption is hydrophobic partitioning, where the nonpolar biphenyl molecule preferentially associates with the nonpolar organic matter in soil and sediment rather than with the polar water molecules.

Sorption-desorption hysteresis is a phenomenon where the desorption of a chemical from a solid matrix is slower or less complete than its initial sorption. This can lead to the sequestration of the chemical in the soil or sediment, making it less available for degradation or uptake by organisms. For hydrophobic organic compounds like PBBs, hysteresis is often observed and is attributed to factors such as the slow diffusion of the molecule into the complex, three-dimensional matrix of natural organic matter and the potential for irreversible binding to certain sites within the organic matter.

Studies on other halogenated biphenyls, such as polychlorinated biphenyls (PCBs), have shown that sorption can be influenced by the characteristics of the sorbent, including particle size and the nature of the organic matter nih.govresearchgate.net. While specific experimental data on the sorption-desorption hysteresis of this compound are lacking, its chemical nature suggests that it would exhibit significant hysteresis in natural soils and sediments.

The table below summarizes the available sorption data for a related PBB mixture.

Sorption Coefficients for a Polybrominated Biphenyl Mixture

| Compound Mixture | Log K_oc |

|---|---|

| Hexabromobiphenyl (FireMaster BP-6) | 3.33 - 3.87 |

Advanced Analytical Methodologies for Detection and Quantification of 3,4,4 Tribromobiphenyl

Comprehensive Sample Preparation and Extraction Techniques from Environmental Matrices

The initial step in the analysis of 3,4,4'-Tribromobiphenyl involves its extraction from the sample matrix. The choice of extraction technique depends on the matrix type, the physicochemical properties of the analyte, and the desired efficiency, speed, and solvent consumption.

Liquid-Liquid Extraction (LLE) is a conventional method primarily used for aqueous samples. It operates on the principle of partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. For nonpolar compounds like this compound, solvents such as dichloromethane (B109758) (DCM) or hexane (B92381) are commonly used. The process, while effective, can be labor-intensive and require large volumes of high-purity organic solvents. labrulez.com Emulsion formation can also present a challenge, complicating the separation of the organic and aqueous layers.

Soxhlet extraction is a classical and robust technique for extracting analytes from solid samples like soil, sediment, and biological tissues. cdc.govnih.gov The sample is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, ensuring a thorough extraction. researchgate.net Despite its high extraction efficiency, Soxhlet is time-consuming, often requiring 12-24 hours per sample, and consumes significant amounts of solvent. lcms.czresearchgate.net It is often considered a benchmark against which modern extraction techniques are compared. researchgate.netnih.gov

Table 1: Comparison of Conventional Solvent-Based Extraction Methods

| Technique | Matrix | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous | Dichloromethane, Hexane, MTBE | Simple, well-established | Labor-intensive, large solvent volume, emulsion formation |

To overcome the limitations of classical methods, several enhanced extraction techniques have been developed, offering significant reductions in extraction time and solvent use.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), uses conventional solvents at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 1500-2000 psi). thermofisher.comthermofisher.com These conditions increase the solubility and diffusion rate of the analyte while keeping the solvent in a liquid state, resulting in rapid and efficient extractions, typically within 15-30 minutes. lcms.czcp-analitika.hu ASE is an EPA-approved method (Method 3545A) for extracting persistent organic pollutants (POPs), including PBBs, from solid matrices. thermofisher.com

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the matrix and accelerating the desorption of the analyte. nih.gov UAE is significantly faster than Soxhlet extraction and is effective for a wide range of organic compounds in soils and sediments. dphen1.comnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix directly. mdpi.com This rapid, selective heating of the polar molecules within the sample and solvent accelerates the transfer of the analyte from the matrix into the extraction fluid. nih.govnih.gov MAE significantly reduces extraction times and solvent volumes compared to Soxhlet. nih.gov However, care must be taken to optimize conditions to avoid the degradation of thermally sensitive compounds. nih.gov

Table 2: Operating Parameters for Enhanced Extraction Techniques

| Technique | Typical Temperature | Typical Pressure | Solvent System | Extraction Time |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | 100 - 150 °C | 1500 - 2000 psi | Hexane/Acetone (1:1), Dichloromethane | 15 - 30 min |

| Ultrasound-Assisted Extraction (UAE) | Ambient - 55 °C | Atmospheric | Isopropanol/Water (80:20), Acetone/Hexane | 15 - 40 min |

Solid-Phase Extraction (SPE) is a widely used technique for isolating and concentrating analytes from liquid samples, offering a significant reduction in solvent usage compared to LLE. labrulez.compharmtech.com The method involves passing the liquid sample through a cartridge containing a solid sorbent. mdpi.com For nonpolar analytes like this compound in aqueous matrices, reversed-phase sorbents such as C18-bonded silica (B1680970) or polymeric sorbents (e.g., Oasis HLB) are commonly employed. researchgate.net The analyte is retained on the sorbent while the sample matrix passes through. After a washing step to remove interferences, the target analyte is eluted with a small volume of an organic solvent. labrulez.com SPE is highly versatile and can overcome issues like emulsion formation encountered in LLE. pharmtech.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a simple two-step process. researchgate.netresearchgate.net Originally developed for pesticide analysis in fruits and vegetables, its application has expanded to other analytes and matrices. smithers.comnih.gov The first step involves a liquid-liquid partitioning with an organic solvent (typically acetonitrile) and salting-out agents (e.g., magnesium sulfate, sodium chloride). researchgate.net The second step is a cleanup phase known as dispersive SPE (d-SPE), where a portion of the extract is mixed with a sorbent (like primary secondary amine, PSA, or C18) to remove interferences. researchgate.net This method is very fast and efficient for processing complex samples. researchgate.net

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.org A substance becomes supercritical above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. researchgate.net Supercritical CO2 has low viscosity and high diffusivity, allowing for efficient penetration into solid matrices. youtube.com The solvating power of the fluid can be tuned by adjusting the pressure and temperature, allowing for selective extraction. wikipedia.org Often, a small amount of an organic solvent (modifier), such as methanol (B129727) or ethanol, is added to the CO2 to enhance the extraction efficiency of polar analytes, although this is less critical for nonpolar PBBs. wikipedia.org After extraction, the CO2 can be returned to its gaseous state by reducing the pressure, leaving a solvent-free extract. rjptonline.org

Following extraction, the resulting extract is often a complex mixture containing co-extracted matrix components (e.g., lipids, pigments) that can interfere with instrumental analysis. Therefore, a cleanup or fractionation step is almost always necessary.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a common technique for removing high-molecular-weight interferences such as lipids, proteins, and humic acids from extracts. gilson.comgilson.comshimadzu.com The separation is based on molecular size; large molecules are excluded from the pores of the column packing material and elute first, while smaller analyte molecules penetrate the pores and elute later. americanlaboratory.com This method is particularly effective for cleaning up extracts from fatty tissues like fish and adipose tissue. nih.gov

Adsorption Chromatography using columns packed with materials like silica gel, Florisil®, or alumina (B75360) is widely used for cleanup and fractionation. cdc.govchromforum.org These polar sorbents retain polar interfering compounds while allowing the nonpolar this compound to pass through with a nonpolar solvent. By using solvents of increasing polarity, it is possible to fractionate the extract, separating different classes of compounds. Florisil®, a synthetic magnesium silicate, is particularly effective for separating chlorinated and brominated compounds from lipids and other co-extractives. sigmaaldrich.comsorbtech.com The activity of these sorbents can be controlled by adding a specific amount of water. chromforum.org

Table 3: Common Sorbents for Extract Cleanup and Fractionation

| Sorbent | Principle | Target Interferences | Typical Use |

|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size Exclusion | Lipids, proteins, polymers, humic substances | Cleanup of extracts from fatty biological tissues and complex environmental matrices. |

| Silica Gel | Adsorption (Normal Phase) | Polar compounds | General cleanup, removal of polar interferences. |

| Florisil® (Magnesium Silicate) | Adsorption (Normal Phase) | Lipids, pigments, polar pesticides | Cleanup of extracts for PBB, PCB, and organochlorine pesticide analysis. sigmaaldrich.comsfu.ca |

State-of-the-Art Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of PBB analysis, providing the necessary separation of target analytes from complex sample mixtures. The choice of technique depends on the specific analytical requirements, including desired sensitivity, selectivity, and the complexity of the congener mixture.

Gas Chromatography (GC) Coupled with Electron Capture Detection (ECD) for High Sensitivity

Gas chromatography with an electron capture detector (GC-ECD) is a classical and widely used technique for the quantification of halogenated compounds like this compound. umich.edunemi.govnih.gov The ECD is renowned for its exceptional sensitivity and selectivity towards electronegative functional groups, particularly halogens. chromatographyonline.comcannabissciencetech.com

The operational principle of the ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (often nitrogen) and generating a steady stream of free electrons. This creates a constant baseline current between two electrodes. When an electronegative analyte, such as a brominated biphenyl (B1667301), passes through the detector, it captures some of these electrons, causing a measurable decrease in the current. This reduction is proportional to the concentration of the analyte. cannabissciencetech.com

The response of the ECD is dependent on both the number of halogen atoms and their position on the biphenyl nucleus. umich.edu While this structure-dependent response necessitates the use of specific congener standards for accurate quantification, the high sensitivity of the detector, with detection limits in the picogram range, makes it invaluable for trace analysis in environmental samples. chromatographyonline.com However, the ECD provides limited structural information, making it primarily a quantitative tool that relies on chromatographic retention times for identification. chromatographyonline.com

Table 1: Typical GC-ECD Operating Parameters for PBB Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC System | High-resolution gas chromatograph |

| Injector | Split/splitless, 250-280°C |

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen, high purity |

| Oven Program | Temperature programmed, e.g., 100°C (2 min hold) to 300°C at 5-10°C/min |

| Detector | Electron Capture Detector (ECD) with 63Ni source |

| Detector Temperature | 300-350°C |

| Makeup Gas | Nitrogen or Argon/Methane |

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-TOF-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. nih.gov It combines the excellent separation capabilities of GC with the definitive identification power of MS.

GC-MS with Single Quadrupole: In its most common form, a single quadrupole mass spectrometer is used. After separation on the GC column, molecules are ionized, typically by Electron Ionization (EI). The resulting mass spectra, which show the molecular ion and characteristic fragmentation patterns, serve as a chemical fingerprint for identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte. nih.govnih.gov This significantly enhances sensitivity compared to full-scan mode, with detection limits often reaching the low picogram level. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For enhanced selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) using instruments like a triple quadrupole (QqQ) or an ion trap is utilized. researchgate.netnih.gov In this technique, a specific precursor ion from the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This selected reaction monitoring (SRM) process provides a very high degree of specificity, effectively filtering out background interferences and improving signal-to-noise ratios. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): GC coupled to a time-of-flight (TOF) mass spectrometer offers high-speed data acquisition and high mass resolution. This is particularly advantageous in comprehensive two-dimensional GC (GCxGC) applications. nih.govresearchgate.net Electron capture negative chemical ionization (ENCI) is a soft ionization technique often used with TOF-MS for halogenated compounds, providing high sensitivity by forming stable negative ions. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-HRMS) Applications

While PBBs are generally amenable to GC analysis due to their volatility and thermal stability, liquid chromatography-mass spectrometry (LC-MS) presents a viable alternative, especially for related brominated flame retardants that may be more polar or thermally labile. aquaenergyexpo.com

LC-MS/MS: For LC-based analysis, tandem mass spectrometry, typically with a triple quadrupole instrument, is the standard for achieving the necessary sensitivity and selectivity. amazonaws.comqub.ac.uk Electrospray ionization (ESI) in negative ion mode is a common interface for halogenated compounds. Similar to GC-MS/MS, LC-MS/MS operates in selected reaction monitoring (SRM) mode for quantification, providing robust and reliable results even in complex samples. ciemat.es

LC-High-Resolution Mass Spectrometry (LC-HRMS): The coupling of LC with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, allows for the determination of the accurate mass of the analyte. nih.govnih.gov This provides a high degree of confidence in compound identification by enabling the calculation of the elemental formula. LC-HRMS is a powerful tool for both targeted quantification and non-targeted screening of environmental contaminants. nih.gov

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns to achieve the separation of closely related isomers, known as congeners. Commercial PBB mixtures can contain numerous congeners, and their toxicological properties can vary significantly. nih.gov Therefore, achieving congener-specific separation is crucial.

HRGC typically employs long (30-60 m) narrow-bore (0.18-0.25 mm I.D.) fused silica capillary columns. mdpi.com The choice of stationary phase is critical; moderately polar phases like 5% phenyl-methylpolysiloxane are commonly used for PBB analysis. birmingham.ac.uk Optimizing the GC oven temperature program is also essential to maximize the resolution between co-eluting congeners. The high resolving power of these columns is a prerequisite for accurate quantification when using detectors like ECD or for introducing resolved peaks into a mass spectrometer. thermofisher.com

Comprehensive Two-Dimensional Chromatography and Chiral Separation Techniques

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to single-column GC. In GCxGC, the effluent from a primary analytical column is continuously collected and then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution. nih.gov When coupled with sensitive detectors like a micro-electron capture detector (μECD) or a TOF-MS, GCxGC is a state-of-the-art technique for resolving trace contaminants in challenging matrices. nih.govresearchgate.net

Chiral Separation: Some PBB congeners possess axial chirality due to hindered rotation around the biphenyl bond, meaning they can exist as a pair of non-superimposable mirror images (enantiomers). As enantiomers can exhibit different biological activities, their separation can be important in toxicological studies. This is achieved using specialized chiral stationary phases in either GC or LC columns, which allow for the differential interaction and separation of the two enantiomers.

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry is indispensable for the analysis of this compound, providing both structural information for unambiguous identification and the sensitivity required for trace analysis.

For structural elucidation, high-resolution mass spectrometry (HRMS) is paramount. By providing a highly accurate mass measurement (typically with an error of <5 ppm), HRMS allows for the determination of the elemental composition of an ion, which is a critical step in identifying an unknown compound or confirming the identity of a target analyte. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) is used to further probe the structure of a molecule. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation spectrum is generated. This spectrum provides information about the molecule's substructures and connectivity, which is vital for distinguishing between isomers that have the same exact mass but different arrangements of atoms. For PBBs, the fragmentation pattern often involves the sequential loss of bromine atoms. mdpi.com A phenomenon known as the "mass spectrometric ortho effect" can help distinguish between isomers, as the presence of bromine atoms in the ortho positions (2, 2', 6, 6') can influence fragmentation pathways. mdpi.com

For trace analysis, the sensitivity of the mass spectrometer is key. Techniques like GC-MS operated in SIM mode or GC-MS/MS in SRM mode are standard approaches for achieving low detection limits. nih.govnih.govnih.gov The use of soft ionization techniques like electron capture negative ionization (ECNI) can further enhance sensitivity for halogenated compounds by reducing fragmentation and concentrating the ion signal in the molecular ion, leading to limits of detection in the femtogram range. nih.gov

Table 2: Comparison of Mass Spectrometric Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Typical Sensitivity |

|---|---|---|---|

| GC-MS (Quadrupole, SIM) | Routine Quantification | Good sensitivity, cost-effective, robust | Low pg |

| GC-MS/MS (QqQ, SRM) | High-Selectivity Quantification | Excellent selectivity in complex matrices, reduces interferences | High to mid fg |

| GC-HRMS | Confirmation & Quantification | High mass accuracy, unambiguous identification, high selectivity | Low pg to high fg |

| LC-MS/MS (QqQ, SRM) | Analysis of related/polar compounds | Analyzes less volatile compounds, high selectivity | Low pg |

| GCxGC-TOFMS | Analysis of very complex samples | Superior separation power, high-resolution data | Low pg |

Isomer-Specific Identification and Quantification Strategies

The environmental and toxicological impact of PBBs is highly dependent on the specific isomeric form of the compound. Different PBB congeners exhibit varying degrees of toxicity, persistence, and bioaccumulation potential. Therefore, analytical methods that can distinguish and quantify individual isomers, such as this compound, are crucial for accurate risk assessment.

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the isomer-specific analysis of PBBs. chromatographyonline.com A capillary column, often with a length of around 15 meters, is used to achieve chromatographic separation of the different PBB congeners based on their volatility and interaction with the stationary phase. kats.go.kr For detection, a mass spectrometric detector, capable of selective ion monitoring (SIM), allows for the specific targeting of ions characteristic of the PBBs of interest, enhancing sensitivity and selectivity. epa.gov

In a typical GC-MS analysis for PBBs, the instrument identifies congeners by comparing their retention times and mass spectra against those of certified analytical standards. chromatographyonline.com For complex mixtures, high-resolution mass spectrometry (HRMS) may be employed to further distinguish target analytes from matrix interferences with very similar mass-to-charge ratios. epa.gov This capability is essential for accurately quantifying trace levels of this compound in samples like soil, sediment, water, and biological tissues. epa.gov

The table below illustrates the key analytical parameters used in GC-MS methods for PBB analysis.

Table 1: Typical GC-MS Parameters for Isomer-Specific PBB Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Gas Chromatograph | Capillary Column (e.g., 15 m, 0.25 mm ID) kats.go.kr | Separates individual PBB congeners from a mixture. |

| Carrier Gas | Helium epa.gov | Transports the vaporized sample through the column. |

| Injection Mode | Splitless or Pulsed Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. |

| Detector | Mass Spectrometer (MS) or High-Resolution Mass Spectrometer (HRMS) epa.gov | Detects and identifies molecules based on their mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) kats.go.kr | Fragments the analyte molecules into a predictable pattern for identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) epa.gov | Increases sensitivity by monitoring only for specific ions characteristic of PBBs. |

Development and Application of Internal Standards and Surrogate Spikes

To ensure the accuracy and reliability of quantitative analysis, especially when dealing with multi-step sample preparation and extraction procedures, internal standards and surrogate spikes are indispensable.

Internal Standards are compounds added to a sample extract in a known quantity just before instrumental analysis. epa.gov They are chemically similar to the analyte (this compound) but are not expected to be present in the original environmental sample. Isotope-labeled compounds, such as ¹³C-labeled PBBs, are ideal internal standards because they have nearly identical chemical and physical properties to their native counterparts, meaning they behave similarly during chromatographic separation and ionization. nih.gov However, their difference in mass allows the mass spectrometer to distinguish them from the target analyte. By comparing the response of the native analyte to the known concentration of the internal standard, analysts can correct for variations in instrument response and injection volume. epa.gov For instance, ¹³C-labeled PBB-153 has been utilized as an internal standard in methods developed for quantifying PBBs in human serum. nih.gov

Surrogate Spikes are compounds added to a sample in a known amount before any extraction or cleanup procedures. kats.go.kr Like internal standards, they are chemically similar to the analyte but not naturally present in the sample. The primary purpose of surrogates is to monitor the efficiency of the entire sample preparation process. The percentage of the surrogate recovered after extraction and analysis indicates how much of the target analyte was lost during these steps. This recovery value is then used to correct the final concentration of the native analyte in the sample. For example, a solution containing various PBB congeners can be "spiked" into a sample thimble before Soxhlet extraction to monitor method performance. kats.go.kr

The table below provides examples of compounds used as standards in PBB analysis.

Table 2: Examples of Standards Used in PBB Quantification

| Standard Type | Compound Example | Application |

|---|---|---|

| Internal Standard | ¹³C-labeled PBB-153 nih.gov | Added before GC-MS injection to correct for instrument variability. |

| Surrogate Spike | 2,4,6-Tribromophenol epa.gov | Added to the sample before extraction to measure the efficiency of sample preparation procedures. |

| Calibration Standard | PBB-15, PBB-52, PBB-101 nih.gov | Used to create a calibration curve to determine the concentration of unknown samples. |

Rigorous Quality Assurance and Quality Control (QA/QC) in PBB Environmental Analysis

A comprehensive QA program for PBB analysis begins with a Quality Assurance Project Plan (QAPP), which outlines the entire monitoring process, including study design, sample collection procedures, analytical methods, and data quality objectives. epa.gov Key elements of QA/QC in an analytical laboratory setting include:

Method Blanks: A method blank is an analyte-free matrix (e.g., clean sand or deionized water) that is processed through the entire analytical procedure in the same manner as the environmental samples. epa.gov This is done to check for contamination from reagents, glassware, or the laboratory environment.

Laboratory Fortified Blanks (LFB): An LFB, also known as a laboratory control sample, is a clean matrix spiked with a known concentration of the target analytes. standardmethods.org The analysis of the LFB is used to verify that the method is performing correctly in terms of accuracy.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known quantity of analyte is added to a separate aliquot of an actual environmental sample, which is then analyzed alongside the original unspiked sample. The recovery of the spike is calculated to assess potential matrix effects (interferences from other compounds in the sample) on the analytical method's accuracy. Analyzing a duplicate matrix spike provides information on the method's precision.

Field Duplicates: Two separate samples are collected at the same time and place under identical conditions. epa.gov Analyzing both helps to assess the precision of the entire process, including sample collection, handling, and analysis. epa.gov

Calibration Verification: The instrument's calibration curve is periodically checked by analyzing a standard of known concentration to ensure the instrument's response remains stable over time. standardmethods.org

These QC measures ensure that any issues with contamination, accuracy, or precision are identified and corrected, thereby guaranteeing the high quality of the final data. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ¹³C-labeled PBB-153 |

| 2,4,6-Tribromophenol |

| PBB-15 |

| PBB-52 |

Environmental Transport and Fate Modeling for Brominated Biphenyls

Development and Validation of Predictive Environmental Compartmental Models

Predictive environmental compartmental models are mathematical frameworks used to simulate the fate and transport of chemicals in the environment. These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and use mass balance equations to describe the movement and transformation of chemicals within and between these compartments.

For brominated biphenyls, multimedia fate models are often employed to understand their distribution. These models can be categorized into different levels of complexity. For instance, Level II models can predict the equilibrium partitioning of a chemical between different environmental media, indicating that polybrominated diphenyl ethers (PBDEs), a related class of compounds, will predominantly partition to organic carbon in soil and sediment nih.govresearchgate.net. The persistence of these compounds is heavily dependent on their degradation rates in these media, which are often not well-documented nih.govresearchgate.net.

More advanced models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, use steady-state equations to establish the mass balance of chemicals in water and sediment compartments. These models are run using measured concentrations in various environmental media like air, precipitation, and river water as inputs. To account for uncertainties in these parameters, techniques like Monte Carlo simulations are used to generate multiple possible scenarios by sampling from probability distributions for each parameter.

The validation of these models is a critical step to ensure their accuracy and reliability. This process involves comparing the model's predictions with measured environmental data. For example, simple compartmental models have been shown to predict measured environmental concentrations of polychlorinated biphenyls (PCBs) reasonably well, particularly under conditions of relatively low and consistent contaminant levels nih.gov. However, under more variable conditions, the predictive power of these models can decrease, though results often remain within an order of magnitude of the measured data nih.gov.

A key aspect of developing these models for brominated biphenyls is the inclusion of congener-specific data. For instance, a comparative molecular field analysis (CoMFA) model has been constructed for polybrominated biphenyls (PBBs) that considers the combined activity of bioconcentration, long-range transport, and infrared signal intensity. Such models can be used to design PBB derivatives with improved environmental properties, such as lower bioconcentration and reduced long-range transport potential mdpi.com.

Modeling Air-Water Exchange and Intermedia Transfer Processes

The exchange of brominated biphenyls between the atmosphere and water bodies is a crucial process that influences their environmental distribution. This air-water exchange can involve both deposition from the atmosphere to the water and volatilization from the water back into the atmosphere. The direction and magnitude of this exchange are governed by the compound's physicochemical properties, such as its Henry's Law constant, and environmental conditions like temperature and wind speed.

Fugacity models are commonly used to calculate the exchange fluxes of compounds like PCBs and PBDEs between air and water nih.gov. Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to determine the direction of net flux. If the fugacity in the water is higher than in the air, there will be net volatilization. Conversely, if the fugacity in the air is higher, there will be net deposition.

For lower halogenated congeners of PCBs, volatilization is often the dominant process, while for heavier congeners, dry and wet deposition can be significant sources to water bodies nih.gov. In a study of an urban lake receiving effluent from a municipal sewage treatment plant, the net exchange flux for most predominant PCB and PBDE congeners was directed from air to water, with the exception of some lower chlorinated PCBs nih.gov.

The intermedia transfer of brominated biphenyls also includes processes like atmospheric deposition to terrestrial surfaces. The deposition of semivolatile organic compounds to forests can be significant, with high gaseous deposition velocities observed for deciduous forest canopies nih.gov. This "filter effect" of forests can play a substantial role in the regional and global transport of these compounds nih.gov. Predictive relationships can be derived between the canopy/air partition coefficient and the octanol/air partition coefficient to estimate this deposition nih.gov.

Kinetic and Thermodynamic Models for Food Web Bioaccumulation and Biomagnification

Once in the environment, brominated biphenyls can be taken up by organisms and accumulate in their tissues, a process known as bioaccumulation. As these compounds move up the food chain, their concentrations can increase at each trophic level, a phenomenon called biomagnification. Kinetic and thermodynamic models are essential tools for predicting the bioaccumulation and biomagnification of these chemicals in food webs.

Kinetic Models: These models focus on the rates of chemical uptake and elimination in organisms. Physiologically-based kinetic (PBK) models are a type of compartmental model that uses ordinary differential equations to quantify the absorption, distribution, metabolism, and excretion of chemicals within an organism xiahepublishing.com. These models can be generalized to apply to various species and compounds, making them valuable for environmental risk assessment nih.gov. Bioaccumulation tests, which involve an accumulation phase followed by a depuration phase, provide the data needed to parameterize these kinetic models xiahepublishing.com. For some aquatic species, bioconcentration factors, which represent the ratio of the chemical concentration in an organism to that in the water, are closely related to the chemical's water solubility and octanol-water partition coefficient nih.gov.

Thermodynamic Models: These models are based on the principles of chemical equilibrium and fugacity. They can be used to assess the biomagnification potential of a chemical by examining the change in its fugacity as it moves through the digestive system of an organism. An increase in fugacity from food to feces is indicative of gastrointestinal biomagnification nih.gov. Lipid-rich diets can enhance the uptake of biomagnifying contaminants both by having higher initial concentrations of the contaminant and by causing a significant drop in the fugacity capacity during digestion nih.gov.

Food web bioaccumulation models integrate both kinetic and thermodynamic principles to predict chemical concentrations in various organisms within an ecosystem. These models can incorporate multiple feeding interactions, including both benthic and pelagic food chains, and can be applied on a site-specific basis sfu.ca. The development of these models for emerging contaminants like per- and polyfluoroalkyl substances (PFAS) has led to the inclusion of additional mechanisms, such as partitioning to proteins and phospholipids, which may also be relevant for certain brominated biphenyls nih.gov.

Parameterization of Environmental Fate Models with Congener-Specific Reactivity and Persistence Data

The accuracy of environmental fate models for brominated biphenyls is highly dependent on the quality of the input parameters, particularly data on the reactivity and persistence of individual congeners. Congener-specific data are crucial because the environmental behavior of brominated biphenyls can vary significantly depending on the number and position of bromine atoms on the biphenyl (B1667301) structure.

Reactivity Data: This includes information on the rates of various degradation processes, such as photolysis, microbial degradation, and metabolism within organisms. For example, photochemical reactions are a key degradation pathway for PBBs, with dehalogenation being a primary mechanism mdpi.com. The transformation of PBBs can lead to the formation of byproducts that may have their own toxicity risks mdpi.comresearchgate.net.

Comparative Environmental Behavior of 3,4,4 Tribromobiphenyl and Other Pbb Isomers

Variations in Environmental Transformation Rates Across PBB Congeners

While PBBs are highly persistent, they can undergo slow transformation in the environment through several pathways. nih.gov The rate and products of these transformations vary significantly among different PBB congeners depending on their molecular structure.

Photodegradation (Photolysis): The primary transformation process for PBBs in the environment appears to be photolysis, which is the breakdown of the molecule by ultraviolet (UV) light. epa.govcdc.gov This process typically involves reductive debromination, where a bromine atom is removed from the biphenyl (B1667301) ring. The position of the bromine atoms influences the rate of photodegradation. Bromine atoms at the ortho positions are generally more susceptible to removal. This differential susceptibility means that various congeners will degrade at different rates, leading to a shift in the congener profile of a PBB mixture over time when exposed to sunlight.

Microbial Degradation: In laboratory settings, PBB mixtures have been shown to be highly resistant to microbial degradation. who.int Studies on the incubation of specific hexa- and heptabromobiphenyl isomers in soil showed no significant evidence of biodegradation. researchgate.net While some microorganisms are capable of degrading similar compounds like polychlorinated biphenyls (PCBs), PBBs appear to be less susceptible to this transformation pathway. cdc.gov

| Transformation Pathway | Description | Significance for PBBs |

| Photodegradation | Breakdown by UV light, primarily through reductive debromination. epa.govcdc.gov | Considered the dominant transformation process. Rates vary by congener, altering environmental PBB mixtures over time. |

| Microbial Degradation | Breakdown by microorganisms. | Appears to be a very slow or insignificant pathway for PBBs based on limited studies. researchgate.netcdc.govwho.int |

| Metabolism | Transformation within living organisms. | While PBBs are persistent in animal tissues, small amounts of hydroxy-derivatives have been detected as metabolites. who.int |

Characterization of Congeneric Profiles in Diverse Environmental Samples for Source Apportionment

Source apportionment is the process of identifying the origin of environmental contaminants. For PBBs, this is often achieved by analyzing the congener profile—the relative concentration of different PBB isomers—in an environmental sample and comparing it to the known profiles of commercial PBB products. usgs.gov

Commercial PBB mixtures, such as FireMaster®, had distinct and consistent congener compositions. cdc.gov For example, the FireMaster BP-6 mixture, which was the cause of the widespread contamination incident in Michigan in 1973, was composed primarily of 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153), which made up over 50% of the mixture. The second most abundant congener was 2,2',3,4,4',5,5'-Heptabromobiphenyl (BB-180). cdc.gov

This unique "fingerprint" can be used to trace environmental contamination back to its source. When PBBs are found in environmental samples like sediment, fish, or soil, the relative amounts of each congener can be measured. If the profile in the sample matches the profile of a known commercial mixture, it provides strong evidence of the contamination source. usgs.gov

However, environmental processes, known as weathering, can alter the congener profile over time. As discussed, different congeners have different mobilities and transformation rates. For instance, more water-soluble or volatile congeners may be depleted from the original site, while others may be preferentially degraded by sunlight. By understanding these transformation processes, scientists can account for the effects of weathering and more accurately match an environmental profile to its original source.

The table below shows the major congener composition of the commercial PBB mixture FireMaster BP-6, which serves as a well-defined source profile.

| PBB Congener Number | Chemical Name | Percent of Total PBB in FireMaster BP-6 |

| BB-153 | 2,2',4,4',5,5'-Hexabromobiphenyl | 62.8% |

| BB-180 | 2,2',3,4,4',5,5'-Heptabromobiphenyl | 11.8% |

| BB-138 | 2,2',3,4,4',5'-Hexabromobiphenyl | 5.3% |

| Other Hexabromobiphenyls | Various isomers | 10.3% |

| Other Heptabromobiphenyls | Various isomers | 7.4% |

| Pentabromobiphenyls | Various isomers | 2.0% |

| Tetrabromobiphenyls | Various isomers | 0.4% |

| Data sourced from the ATSDR Toxicological Profile for Polybrominated Biphenyls. cdc.gov |

Q & A

Q. What are the recommended analytical methods for detecting 3,4,4'-Tribromobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used method. Key parameters include a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm), splitless injection, and electron impact ionization. Retention times and mass spectral fragmentation patterns (e.g., m/z 390 for tribrominated congeners) should be cross-referenced with certified standards . For quantitative accuracy, internal standards like 2,4,6-Tribromobiphenyl (retention time: 4.84 min) can be used for calibration .

Q. How can researchers differentiate this compound from its structural isomers (e.g., 2,4,5- or 2,4,6-Tribromobiphenyl)?

Structural differentiation requires a combination of GC retention times and high-resolution mass spectrometry (HRMS). For example, 2,4,6-Tribromobiphenyl elutes earlier (4.84 min) compared to ortho-substituted isomers under identical GC conditions . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve positional bromination differences by analyzing coupling constants and aromatic proton splitting patterns .

Q. What protocols are recommended for preparing this compound reference standards?

Certified reference materials (CRMs) should be prepared in inert solvents like isooctane at concentrations of 35 µg/mL to ensure stability. Matrix-matched calibration (e.g., spiking into environmental extracts) minimizes matrix effects during quantification. CRMs must adhere to ISO 17034 certification and include batch-specific certificates of analysis (COAs) .

Advanced Research Questions

Q. What experimental approaches are used to study cytochrome P450 induction by this compound in mammalian models?

In vivo studies in rats involve oral administration (e.g., 500 mg/kg body weight) followed by hepatic microsomal assays to quantify CYP1A activity via ethoxyresorufin-O-deethylase (EROD) assays. Comparative studies with chlorinated analogues (e.g., 3,4,4'-Trichlorobiphenyl) reveal brominated congeners induce CYP1A more potently but lack CYP2B induction . Dose-response experiments should include negative controls (vehicle-only) and positive controls (e.g., β-naphthoflavone for CYP1A) .

Q. How do the toxicokinetic properties of this compound compare to its chlorinated analogues?

Brominated biphenyls exhibit higher lipophilicity (log Kow ~6.5) and slower metabolic clearance compared to chlorinated analogues. In vitro hepatocyte assays show this compound has a 2.3-fold higher half-life (t1/2 = 12.7 hr) than its chloro-analogue due to resistance to dehalogenase activity. This contributes to its bioaccumulation in adipose tissue and prolonged toxicity .

Q. How should researchers reconcile contradictory data on the environmental persistence of this compound?

Discrepancies arise from variations in sample matrices (e.g., soil vs. water), detection limits (e.g., 0.01 µg/mL in GC-MS), and photodegradation rates. To address this, cross-validate results using multiple methods:

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store in amber glass vials under inert gas (argon or nitrogen) at room temperature (>5°C) to avoid solvent freezing. Isooctane is preferred over toluene due to lower volatility. Long-term stability (>12 months) requires monitoring via periodic GC-MS analysis to detect decomposition products like dibromobiphenyls .

Data Contradiction Analysis

Q. Why do some studies report higher bioaccumulation factors (BAFs) for this compound than others?

Variability in BAFs stems from differences in trophic levels and exposure durations. For example:

- Aquatic studies : BAFs range from 4,200 (algae) to 12,500 (fish) due to lipid-rich tissues in higher organisms.

- Terrestrial studies : Lower BAFs (~3,800 in earthworms) reflect reduced bioavailability in soil organic matter. Standardize test organisms (e.g., Daphnia magna for aquatic studies) and exposure periods (28 days) to improve comparability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.